(Z)-N-[3-[(4-Bromophenyl)sulfamoyl]-4-chlorophenyl]-2-cyano-3-phenylprop-2-enamide
Description
Properties
IUPAC Name |
(Z)-N-[3-[(4-bromophenyl)sulfamoyl]-4-chlorophenyl]-2-cyano-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrClN3O3S/c23-17-6-8-18(9-7-17)27-31(29,30)21-13-19(10-11-20(21)24)26-22(28)16(14-25)12-15-4-2-1-3-5-15/h1-13,27H,(H,26,28)/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILSLRYBXCLPMP-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC(=C(C=C2)Cl)S(=O)(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC(=C(C=C2)Cl)S(=O)(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Formula | MW (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | C₁₆H₁₂BrN₃O₃S | 406.25 | 233.3 | Sulfamoyl, Br/Cl-Ph, C≡N |
| (Z)-3-(4-Cl-Ph)-sulfonamido acrylonitrile | C₂₄H₁₈ClN₃O₃S | ~480 | Not reported | Sulfonamido, Cl-Ph, C≡N |
| Metobromuron | C₉H₁₁BrN₂O₂ | 275.10 | 95–97 | Urea, Br-Ph |
Research Findings and Implications
- Structural Stability: The target compound’s sulfamoyl and cyano groups enhance thermal stability (mp 233.3°C) compared to non-sulfamoyl analogs .
- Bioactivity Potential: Halogenated aromatic groups and the (Z)-acrylamide configuration suggest utility in drug design, akin to adamantane-based anti-proliferative agents .
- Synthetic Challenges : Introducing multiple halogen atoms and maintaining (Z)-stereochemistry requires precise reaction conditions, as seen in analogous acrylonitrile syntheses .
Q & A
Basic: What are the critical steps for synthesizing this compound with high stereochemical purity, and how can isomerization be minimized?
Methodological Answer:
The synthesis of the (Z)-isomer requires precise control of reaction conditions, particularly temperature and solvent polarity. For analogous sulfonamide-containing compounds, polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C favor kinetic control, stabilizing the (Z)-configuration by reducing thermal isomerization . Key steps include:
- Sulfamoylation: Reacting 4-bromoaniline with chlorosulfonic acid under anhydrous conditions to form the sulfamoyl intermediate.
- Enamide Formation: Using a coupling agent like EDC/HOBt to link the sulfamoyl-phenyl group to the cyano-enamide backbone.
- Isomer Control: Monitoring reaction progress via thin-layer chromatography (TLC) and confirming stereochemistry with NMR (e.g., coupling constants for trans-olefin protons) and NOESY for spatial proximity of substituents .
Basic: Which analytical techniques are most reliable for confirming structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): and NMR to verify substituent positions and absence of impurities. For example, sulfamoyl protons resonate at δ 10.3–10.5 ppm, while cyano groups are confirmed via signals at ~115–120 ppm .
- X-Ray Crystallography: Single-crystal diffraction using SHELXL for refinement to resolve bond lengths, angles, and stereochemistry. For example, C=C bond lengths in the enamide moiety should align with theoretical values (~1.34 Å) .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks with <5 ppm deviation from calculated masses .
Advanced: How can researchers resolve discrepancies between theoretical and experimental crystallographic data during refinement?
Methodological Answer:
Discrepancies often arise from disordered solvent molecules, twinning, or incorrect space group assignment. Strategies include:
- Validation Tools: Use checkCIF/PLATON to flag geometric outliers (e.g., bond angle deviations >5°) and ADDSYM to detect missed symmetry elements .
- Twinning Analysis: Employ SHELXD to identify twinning operators and refine data with a twin law (e.g., HKLF5 format in SHELXL) .
- Hydrogen Bonding Reassessment: Re-examine hydrogen-bonding networks using Mercury software to ensure donor-acceptor distances (2.6–3.2 Å) and angles (120–180°) align with Etter’s rules .
Advanced: What experimental design principles optimize reaction yields in multi-step syntheses while reducing byproducts?
Methodological Answer:
- Design of Experiments (DoE): Apply factorial designs to screen variables (e.g., temperature, catalyst loading) for sulfamoylation and enamide coupling steps. For example, a 2 factorial design can identify interactions between solvent polarity, reaction time, and reagent stoichiometry .
- Flow Chemistry: Use continuous-flow reactors to enhance mixing and heat transfer during exothermic steps (e.g., sulfonation), reducing side reactions like over-sulfonation .
- In Situ Monitoring: Implement ReactIR or UV-Vis spectroscopy to track intermediate formation and adjust conditions dynamically .
Advanced: How can hydrogen-bonding networks and molecular packing be systematically analyzed to predict crystal properties?
Methodological Answer:
- Graph Set Analysis: Classify hydrogen bonds (e.g., , motifs) using criteria from Etter’s formalism to identify recurring patterns in sulfonamide crystals. For example, N–H···O=S interactions often form rings .
- ORTEP Visualization: Generate thermal ellipsoid plots (ORTEP-3) to assess anisotropic displacement parameters and identify regions of high disorder .
- Hirshfeld Surface Analysis: Map surfaces to quantify intermolecular contacts (e.g., Br···Cl interactions) and correlate packing efficiency with melting point/solubility .
Advanced: What strategies validate the biological relevance of structural data for sulfonamide derivatives?
Methodological Answer:
- Docking Studies: Align crystallographic coordinates with target enzymes (e.g., carbonic anhydrase) using AutoDock Vina to predict binding affinities.
- Comparative Analysis: Cross-reference hydrogen-bonding motifs with bioactive sulfonamides (e.g., acetazolamide) to prioritize substituents for antimicrobial assays .
- Dynamic Simulations: Perform MD simulations in GROMACS to assess conformational stability under physiological conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
